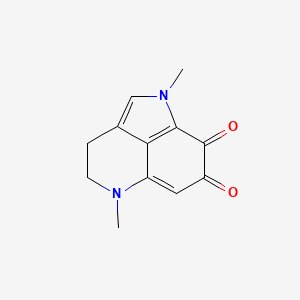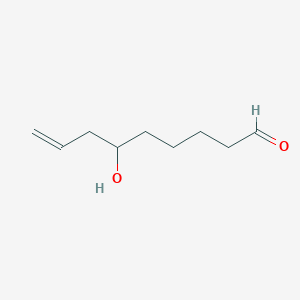
6-Hydroxynon-8-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxynon-8-enal is a hydroxyalkenal compound characterized by the presence of a hydroxyl group and an aldehyde group on a non-ene chain. This compound is of significant interest due to its role in various biochemical processes, particularly those involving lipid peroxidation and oxidative stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Hydroxynon-8-enal can be synthesized through the oxidation of lipids containing polyunsaturated fatty acids. The process involves the peroxidation of these lipids, leading to the formation of hydroxyalkenals. Specific conditions, such as the presence of oxygen and catalysts like lipoxygenases, facilitate this reaction .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be produced in laboratory settings using controlled oxidation reactions. The use of specific catalysts and reaction conditions ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxynon-8-enal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products:
Oxidation: Formation of non-enoic acids.
Reduction: Formation of non-enol compounds.
Substitution: Formation of esters and ethers.
Aplicaciones Científicas De Investigación
6-Hydroxynon-8-enal has diverse applications in scientific research:
Mecanismo De Acción
6-Hydroxynon-8-enal exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
4-Hydroxynonenal: Another hydroxyalkenal produced during lipid peroxidation, known for its role in oxidative stress and cellular signaling.
5-Hydroxynon-2-enal: Similar in structure but differs in the position of the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness: 6-Hydroxynon-8-enal is unique due to its specific structural configuration, which influences its reactivity and interaction with biological molecules. Its distinct position of the hydroxyl group allows for unique chemical transformations and biological effects compared to other hydroxyalkenals .
Propiedades
Número CAS |
155590-58-2 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
6-hydroxynon-8-enal |
InChI |
InChI=1S/C9H16O2/c1-2-6-9(11)7-4-3-5-8-10/h2,8-9,11H,1,3-7H2 |
Clave InChI |
UUWDDEBAMBKSOJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CCCCC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


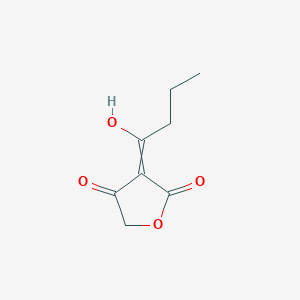
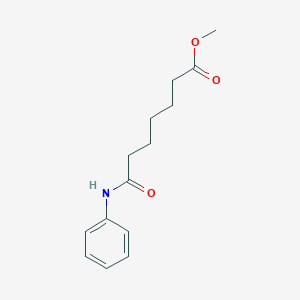
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
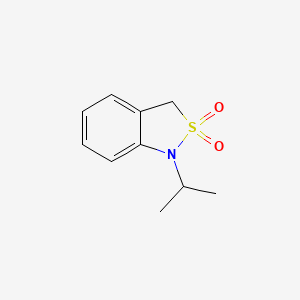
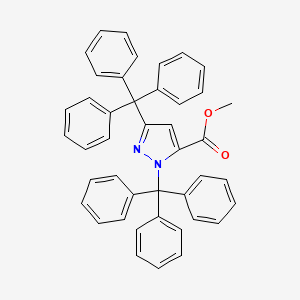
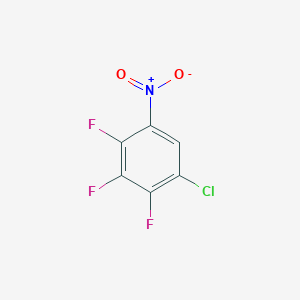
![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
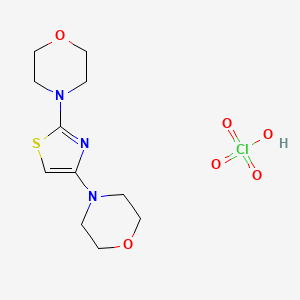
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
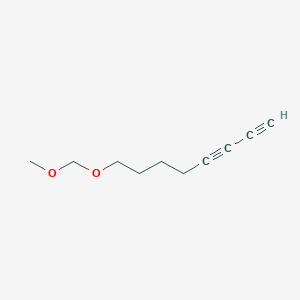
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
